

Application Note and Protocol: Synthesis and Purification of Acetylsalicylic Acid (Aspirin)

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Compound of Interest

Compound Name: *Gplgiagq*

Cat. No.: *B3181705*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Acetylsalicylic acid, commonly known as aspirin, is a widely used medication for pain relief, fever reduction, and as an anti-inflammatory agent.[1][2][3] It also has antiplatelet properties, making it crucial in the prevention of cardiovascular and cerebrovascular diseases.[4] The synthesis of aspirin is a classic example of an esterification reaction, where the hydroxyl group of salicylic acid is acetylated using acetic anhydride in the presence of an acid catalyst.[5] This document provides a detailed protocol for the synthesis of aspirin, followed by its purification through recrystallization.

The overall reaction is as follows:

Salicylic Acid + Acetic Anhydride $\xrightarrow{-(H_2SO_4/H_3PO_4)}$ Acetylsalicylic Acid + Acetic Acid

Materials and Reagents

Material/Reagent	Specification
Salicylic Acid	>99% purity
Acetic Anhydride	Reagent grade
Sulfuric Acid (H ₂ SO ₄) or Phosphoric Acid (H ₃ PO ₄)	Concentrated (85% for H ₃ PO ₄)
Ethanol	95% or absolute
Deionized Water	
1% Ferric Chloride (FeCl ₃) solution	
Ice	

Equipment

Equipment
Erlenmeyer flasks (125 mL and 250 mL)
Graduated cylinders
Beakers
Hot plate/stirrer or water bath
Büchner funnel and filter flask
Vacuum source
Filter paper
Glass stirring rod
Watch glass
Melting point apparatus
Analytical balance
Spatula

Experimental Protocols

4.1. Synthesis of Crude Acetylsalicylic Acid

- Weigh approximately 2.0 g of salicylic acid and transfer it to a 125 mL Erlenmeyer flask.
- In a fume hood, carefully add 5 mL of acetic anhydride to the flask.
- Add 5 drops of concentrated sulfuric acid or 10 drops of 85% phosphoric acid to the mixture to act as a catalyst. Swirl the flask gently to mix the reagents.
- Heat the flask in a water bath at approximately 70-80°C for 15 minutes to complete the reaction.
- Remove the flask from the water bath and allow it to cool for a few minutes.
- Cautiously add 1 mL of deionized water to the warm solution to hydrolyze any excess acetic anhydride.
- Add 50 mL of cold water to the flask to precipitate the crude aspirin.
- Cool the mixture in an ice bath to maximize the crystallization of the product. If crystals do not form, gently scratch the inside of the flask with a glass stirring rod.
- Collect the solid aspirin crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of ice-cold deionized water to remove any soluble impurities.
- Allow the crude product to air dry on the filter paper by drawing air through the funnel for several minutes.

4.2. Purification by Recrystallization

- Transfer the crude aspirin to a 250 mL beaker.
- Add a minimum amount of warm ethanol (approximately 10 mL) to dissolve the crystals. Gentle warming on a hot plate may be necessary.

- Once the solid is dissolved, add approximately 10 mL of warm deionized water to the solution. If the solution becomes cloudy, add a few more drops of warm ethanol until it becomes clear again.
- Cover the beaker with a watch glass and allow it to cool slowly to room temperature.
- Once cooled, place the beaker in an ice bath to facilitate further crystallization.
- Collect the purified aspirin crystals by vacuum filtration.
- Wash the crystals with a small amount of ice-cold deionized water.
- Dry the purified crystals on a pre-weighed watch glass. The theoretical yield of aspirin from 2.0 g of salicylic acid is approximately 2.6 g.

Data Presentation

Parameter	Theoretical Value	Experimental Value (Crude)	Experimental Value (Purified)
Yield (g)	~2.6 g		
Percent Yield (%)	100%		
Melting Point (°C)	135-136 °C		
Appearance	White, needle-like crystals		
Ferric Chloride Test	No color change (remains yellow)		

Results and Discussion

The purity of the synthesized aspirin can be assessed through several methods:

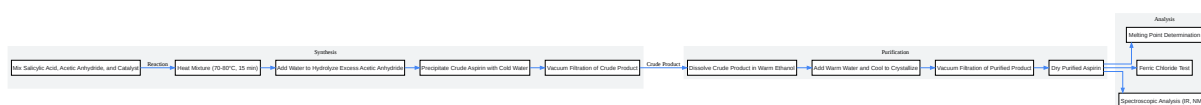
- **Melting Point Determination:** A pure substance has a sharp melting point range. Impurities will typically lower and broaden the melting point range. The literature melting point of pure aspirin is 135-136 °C.

- **Ferric Chloride Test:** This test is used to detect the presence of unreacted salicylic acid, which is a phenolic compound. In the presence of phenols, the ferric chloride solution will turn a distinct violet color. A successful synthesis and purification should result in a negative test (the solution remains yellow).
- **Spectroscopic Analysis:** Techniques such as Infrared (IR) and Nuclear Magnetic Rescence (NMR) spectroscopy can be used to confirm the structure of the final product and identify any impurities.

Safety Precautions

- Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Acetic anhydride and concentrated acids (sulfuric and phosphoric acid) are corrosive and should be handled with care in a fume hood.
- Avoid inhaling vapors from the reaction mixture.

Experimental Workflow



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Caption: Workflow for the synthesis, purification, and analysis of aspirin.

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References

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. nmmra.org [nmmra.org]
- 3. byjus.com [byjus.com]
- 4. Aspirin Synthesis | ChemTalk [chemistrytalk.org]
- 5. Aspirin - Wikipedia [en.wikipedia.org]
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